molecular formula C10H10ClN3O B8453440 1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol

1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol

Cat. No.: B8453440
M. Wt: 223.66 g/mol
InChI Key: GTISQZPNQSZFOS-UHFFFAOYSA-N
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Description

1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol is a synthetic organic compound that features both pyridine and imidazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-pyridinecarboxaldehyde and 1H-imidazole.

    Reaction: The aldehyde group of 5-chloro-2-pyridinecarboxaldehyde reacts with the imidazole under basic conditions to form the corresponding imidazole derivative.

    Reduction: The intermediate product is then reduced to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the pyridine or imidazole rings.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or receptor binding.

    Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol would depend on its specific application. For instance:

    Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating their function.

    Chemical Reactivity: It could act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridyl)-2-(1H-imidazol-1-yl)ethane-1-ol: Lacks the chlorine atom, which might affect its reactivity and biological activity.

    1-(5-Chloro-2-pyridyl)-2-(1H-imidazol-1-yl)ethanone: Has a ketone group instead of a hydroxyl group, which could influence its chemical properties.

Uniqueness

1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol is unique due to the presence of both a chlorine atom on the pyridine ring and a hydroxyl group on the ethane chain. These features can significantly influence its chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol

InChI

InChI=1S/C10H10ClN3O/c11-8-1-2-9(13-5-8)10(15)6-14-4-3-12-7-14/h1-5,7,10,15H,6H2

InChI Key

GTISQZPNQSZFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(CN2C=CN=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7.8 g of 2-[2'-(1H-imidazol-1-yl)acetyl]-5-chloropyridine in 40 ml of methanol is charged at 0°, in portions, with 2.0 g of sodium borohydride. The mixture is stirred for one hour at 0°. For working-up the mixture is decomposed by careful addition of 1N hydrochloric acid at 0°, followed by 1N sodium hydroxide to reach a pH of 9. The solvents are evaporated in vacuo. The residue is stirred with water and dichloromethane, the aqueous phase is extracted twice with dichloromethane and the combined organic extracts are washed with brine, dried and evaporated. The compound is obtained as a cream coloured solid; m.p.: >210° (decomp.). Purification is possible by chromatography over silicagel.
Name
2-[2'-(1H-imidazol-1-yl)acetyl]-5-chloropyridine
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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